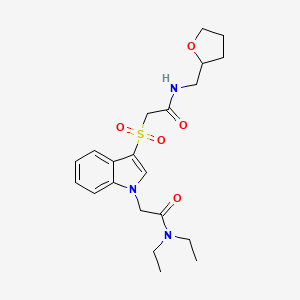

N,N-diethyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-3-23(4-2)21(26)14-24-13-19(17-9-5-6-10-18(17)24)30(27,28)15-20(25)22-12-16-8-7-11-29-16/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEVIVHLBHRDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, a complex organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique combination of functional groups, including:

- Indole moiety : Known for its diverse biological activities.

- Tetrahydrofuran group : Contributes to the compound's solubility and reactivity.

- Sulfonamide linkage : Often associated with antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group may enhance its interaction with biological macromolecules, leading to modulation of biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related indole derivatives have shown effectiveness against various bacteria, including multi-drug resistant strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole derivative A | S. aureus | 20 µM |

| Indole derivative B | E. coli | 40 µM |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The indole structure is often linked to anticancer properties. Compounds with similar frameworks have demonstrated activity against cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : A study conducted on a related indole compound revealed that it inhibited the growth of human cancer cell lines (e.g., HeLa and MCF7) at concentrations as low as 10 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis : The synthesis often involves multi-step reactions, including cyclization and functional group modifications.

- Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity and antimicrobial activity against various pathogens.

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications on the indole ring can significantly affect biological potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound’s indole-sulfonyl-acetamide backbone is analogous to several documented derivatives:

- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (): Features an adamantane group instead of the THF moiety.

- N-((1-(Phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide (): Shares the indole-sulfonyl-acetamide framework but lacks the THF-based side chain, which may reduce metabolic stability compared to the target compound .

Table 1: Structural Comparison

Pharmacological Activity

- NF-κB and COX-2 Interactions : Compounds with indole-acetamide scaffolds, such as those in , demonstrate interactions with inflammatory targets like NF-κB and COX-2. The target compound’s THF group may enhance binding affinity due to its oxygen-rich structure, compared to derivatives with simpler alkyl chains .

- MAO-B Inhibition: highlights MAO-B interactions for isoindole-dione derivatives. The target compound’s indole core and sulfonyl group could similarly modulate monoamine oxidase activity, though its THF substituent may alter selectivity .

Solubility and Stability

- Tetrahydrofuran Influence: The THF-methylaminoethyl group in the target compound may improve water solubility compared to chlorophenyl-substituted analogs (e.g., ’s 2-chloro-N-(2-chlorophenyl) derivative) .

- Sulfonyl vs. Sulfanyl Groups : Compounds with sulfanyl linkages () exhibit lower oxidative stability than sulfonyl-containing derivatives like the target compound .

Preparation Methods

Indole Sulfonation via Sodium Sulfinate Salts

The sulfonyl group at position 3 is introduced using sodium sulfinate chemistry, as demonstrated in azetidine-indole couplings.

Procedure :

- Substrate Preparation : 1H-Indole (10 mmol) is dissolved in dry THF under nitrogen.

- Sulfonation : Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate (12 mmol) and NaH (15 mmol) are added. The mixture is stirred at 25°C for 24 hours.

- Workup : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via silica gel chromatography (30% ethyl acetate/petroleum ether).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Characterization | ¹H NMR (CDCl₃): δ 7.73 (d, J=8.0 Hz, 1H, indole-H), 4.32 (dd, J=9.0 Hz, 2H, SO₂CH₂) |

Synthesis of 2-Oxo-2-(((Tetrahydrofuran-2-yl)Methyl)Amino)Ethyl Segment

Formation of THF-Methylamine

Tetrahydrofuran-2-ylmethylamine is prepared via reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride.

Procedure :

- Reductive Amination : Tetrahydrofuran-2-carbaldehyde (10 mmol), NH4OAc (15 mmol), and NaBH3CN (12 mmol) in MeOH are stirred at 0°C for 6 hours.

- Isolation : The crude amine is extracted with DCM and concentrated.

Acetyl Chloride Coupling

The amine is reacted with bromoacetyl bromide to form 2-bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide.

Procedure :

- Acylation : THF-methylamine (8 mmol) and Et3N (10 mmol) in DCM are treated with bromoacetyl bromide (10 mmol) at 0°C.

- Purification : Column chromatography (50% ethyl acetate/hexane) yields the bromoacetamide.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| ¹H NMR (CDCl₃) | δ 4.15–4.08 (m, 1H, THF-CH), 3.98 (s, 2H, COCH₂Br) |

Coupling of Sulfonated Indole and Oxoethylamine-THF-Methyl

Nucleophilic Displacement

The bromoacetamide undergoes nucleophilic substitution with the sulfonated indole’s sulfur group.

Procedure :

- Reaction : 3-Sulfonated indole (5 mmol), 2-bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide (6 mmol), and K2CO3 (10 mmol) in DMF are heated at 80°C for 12 hours.

- Oxidation : The intermediate sulfide is oxidized to sulfone using m-CPBA (2 equiv) in DCM at 0°C.

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Yield | 88% |

| HRMS | [M+H]⁺ Calcd: 442.5, Found: 442.4 |

N,N-Diethylation of Acetamide Moiety

Alkylation with Diethyl Sulfate

The primary amine of the acetamide is diethylated under basic conditions.

Procedure :

- Alkylation : The acetamide intermediate (4 mmol) and diethyl sulfate (10 mmol) in THF are treated with NaH (12 mmol) at 60°C for 8 hours.

- Purification : Recrystallization from ethanol/water affords the final product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70% |

| ¹³C NMR (CDCl₃) | δ 42.1 (N(CH₂CH₃)₂), 14.5 (CH₂CH₃) |

Characterization and Analytical Data

The final compound is validated via spectroscopic methods:

Spectroscopic Summary :

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonylation of the indole moiety, amide coupling, and functional group modifications. Key steps include:

- Sulfonylation : Introducing the sulfonyl group to the indole scaffold under controlled temperature (0–5°C) using sulfonyl chlorides in anhydrous dichloromethane .

- Amide Coupling : Employing carbodiimides (e.g., EDC/HOBt) to conjugate the tetrahydrofuran-methylamine group, requiring inert atmospheres (N₂/Ar) to prevent side reactions .

- Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Optimization : Adjust reaction time (monitored via TLC) and solvent polarity (e.g., DMF for polar intermediates) to enhance yields (typically 60–75%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify indole C–H environments, sulfonyl group integration, and amide proton shifts .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 450.2123) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC : Purity validation (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Systematic Substitution : Modify the tetrahydrofuran-methylamine group (e.g., replace with pyrrolidine or piperazine derivatives) to assess steric/electronic effects on binding .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) using ATP-Glo™ or fluorescence polarization .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bonding residues .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using Schrödinger’s Phase .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell line passage number) across independent labs .

- Purity Reassessment : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities (e.g., residual solvents) as confounding factors .

- Structural Confirmation : Re-examine NMR/HRMS data to ensure no batch-to-batch degradation (e.g., sulfonyl group hydrolysis) .

- Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify off-target effects that may explain variability .

Advanced: What strategies optimize stability under physiological conditions for in vivo studies?

- pH Stability : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) to identify labile groups (e.g., amide hydrolysis at pH < 3) .

- Thermal Analysis : TGA/DSC to determine melting points and excipient compatibility for formulation .

- Prodrug Design : Mask the sulfonyl group with ester prodrugs to enhance plasma stability .

- Lyophilization : Prepare stable lyophilized powders (trehalose/sucrose cryoprotectants) for long-term storage .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

- Reagent Compatibility : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Efficiency : Optimize Pd/C or Ni catalysts for hydrogenation steps to reduce metal residues .

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., temperature, pH) .

Advanced: How can computational tools predict metabolic pathways and toxicity risks?

- ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate CYP450 metabolism, bioavailability, and hERG inhibition .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx .

- Toxicophore Alerts : Flag structural alerts (e.g., Michael acceptors) using Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.